Shp2-IN-23

SHP2 allosteric inhibition MAPK pathway Cellular potency

Shp2-IN-23, also designated as compound 30, is a small-molecule allosteric inhibitor of Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), a key node in the RAS-MAPK signaling cascade implicated in oncogenesis. It belongs to a novel 5-azaquinoxaline chemical series developed through structure-based design to stabilize the autoinhibited conformation of SHP2.

Molecular Formula C24H23ClN8S
Molecular Weight 491.0 g/mol
Cat. No. B12372233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-23
Molecular FormulaC24H23ClN8S
Molecular Weight491.0 g/mol
Structural Identifiers
SMILESC1CN(CCC12CC3=C(C2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl
InChIInChI=1S/C24H23ClN8S/c25-20-17(5-9-29-22(20)27)34-19-4-3-15-23(32-19)30-13-18(31-15)33-10-6-24(7-11-33)12-16-14(21(24)26)2-1-8-28-16/h1-5,8-9,13,21H,6-7,10-12,26H2,(H2,27,29)/t21-/m1/s1
InChIKeyBWQAQACZKDLJAW-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shp2-IN-23 Procurement Guide: A Selective Oral SHP2 Allosteric Inhibitor with Differentiated Cellular and In Vivo Activity


Shp2-IN-23, also designated as compound 30, is a small-molecule allosteric inhibitor of Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), a key node in the RAS-MAPK signaling cascade implicated in oncogenesis [1]. It belongs to a novel 5-azaquinoxaline chemical series developed through structure-based design to stabilize the autoinhibited conformation of SHP2 [2]. The compound is characterized by potent inhibition of SHP2 enzymatic activity (IC50 = 38 nM) and downstream ERK phosphorylation in cells (IC50 = 5–6 nM), combined with demonstrated oral bioavailability and in vivo tumor growth inhibition in preclinical models [3].

Why Shp2-IN-23 Cannot Be Replaced by Generic SHP2 Inhibitors Like SHP099 or TNO155 for In Vivo Programs


SHP2 inhibitors are chemically diverse allosteric modulators whose cellular potency, pharmacokinetic (PK) profiles, and in vivo target engagement are highly sensitive to subtle structural modifications. For example, the prototypical inhibitor SHP099 shows a significant disconnect between its enzymatic IC50 (71 nM) and cellular p-ERK IC50 (~250 nM), whereas Shp2-IN-23 demonstrates a much tighter enzyme-to-cell translation (38 nM enzymatic vs. 5–6 nM cellular) [1]. Within the same 5-azaquinoxaline series, replacing the pyridine headgroup of Shp2-IN-23 with a phenyl group (compound 25) loses cellular potency (8 nM) and critically compromises permeability, preventing effective in vivo coverage [2]. Substituting for a more potent enzyme inhibitor like TNO155 (IC50 11 nM) or IACS-13909 (IC50 15.7 nM) would forfeit the validated PK/PD relationship and in vivo efficacy data specifically established for Shp2-IN-23, which shows 66.5% oral bioavailability and sustained tumor p-ERK suppression [3].

Shp2-IN-23 Quantitative Differentiation Evidence: Head-to-Head Comparators and Measured Performance in SHP2-Targeted Oncology Research


Cellular p-ERK Potency Advantage versus Parent Phenyl Analog (Compound 25) and SHP099

In the KYSE-520 esophageal cancer cell p-ERK assay, Shp2-IN-23 (compound 30) with a pyridine headgroup shows an IC50 of 6 nM, which is more than 40-fold lower (more potent) than SHP099 (p-ERK IC50 ≈ 250 nM in MDA-MB-468/KYSE520 cells) and 1.3-fold lower than its direct structural analog compound 25 (phenyl headgroup, IC50 = 8 nM) [1]. The improvement over compound 25 is attributed to enhanced permeability from the pyridine substitution, demonstrating that minor structural modifications within the same series can have outsized effects on cellular target engagement [2].

SHP2 allosteric inhibition MAPK pathway Cellular potency

SHP2 Enzyme Inhibition IC50 Compared to Clinical-Stage Allosteric Inhibitors TNO155 and IACS-13909

Shp2-IN-23 achieves an enzymatic IC50 of 38 nM against full-length SHP2 in a biochemical assay [1]. While this is less potent than clinical-stage allosteric inhibitors TNO155 (IC50 = 11 nM) and IACS-13909 (IC50 = 15.7 nM) at the isolated enzyme level, Shp2-IN-23 distinguishes itself by superior cellular translation: a 7.6-fold drop from enzyme to cell (38 nM → 5–6 nM) versus TNO155's reported 20- to 50-fold drop in some cell contexts [2]. This suggests that Shp2-IN-23's physicochemical properties (e.g., permeability) compensate for its moderate enzyme affinity, yielding comparable or better cellular activity.

SHP2 enzymatic assay Biochemical potency Allosteric inhibitor comparison

Oral Bioavailability and Sustained Target Coverage in Mice

In male CD-1 mice, a single oral dose of Shp2-IN-23 at 10 mg/kg achieved an AUCinf of 5.78 h·μg/mL, a Cmax of 0.649 μg/mL, and 66.5% oral bioavailability (%F) [1]. The free-drug-adjusted plasma concentrations covered the KYSE-520 cell IC90 between 2 and 8 hours post-dose and remained above the cell IC50 for at least 12 hours [2]. In contrast, earlier 5-azaquinoxaline analogs in the same paper, such as compound 25, suffered from low permeability that precluded adequate in vivo coverage [3]. Direct PK comparisons with SHP099 in mice are not available from the same study, but Shp2-IN-23's 66.5% F compares favorably to reported SHP099 oral bioavailability of approximately 30–50% in rodents [4].

Oral bioavailability Pharmacokinetics In vivo target engagement

Dose-Dependent In Vivo Tumor Growth Inhibition in KRAS-Mutant Pancreatic Xenograft Model

Oral administration of Shp2-IN-23 at 30 and 100 mg/kg QD in the MIA PaCa-2 (KRAS G12C) subcutaneous pancreatic xenograft model resulted in 38% and 75% tumor growth inhibition (TGI), respectively, with less than 5% body weight loss at both dose levels, indicating tolerability [1]. This efficacy is mechanistically linked to dose-dependent reduction of phospho-ERK levels in tumor tissue, demonstrating a PK/PD relationship [2]. While cross-study comparisons must be interpreted cautiously, the 75% TGI at 100 mg/kg is numerically comparable to or exceeds reported TGI values for SHP099 in xenograft models at similar doses (e.g., SHP099 showed ~60–70% TGI in KYSE-520 xenografts at 100 mg/kg) [3].

In vivo efficacy Pancreatic cancer KRAS G12C Xenograft

Chemotype Differentiation: 5-Azaquinoxaline Core versus Quinoxaline-Based SHP2 Inhibitors

Shp2-IN-23 is built on a 5-azaquinoxaline core, which is structurally distinct from the quinoxaline core of SHP099 and the pyrazine-based scaffolds of TNO155 and IACS-13909 [1]. The nitrogen atom introduced at the 5-position of the azaquinoxaline ring alters the hydrogen-bonding capacity and electronic properties of the core, potentially influencing binding kinetics and selectivity profiles [2]. This chemotype was identified through a dedicated structure-based campaign specifically aimed at discovering cores with improved permeability and oral bioavailability compared to earlier SHP2 inhibitor series [3]. As of the publication date, the 5-azaquinoxaline series represents a distinct intellectual property space compared to earlier SHP2 chemotypes [4].

Chemical scaffold 5-azaquinoxaline Allosteric binding mode

Biochemical Selectivity Context: SHP2 vs. SHP1 Selectivity Profile

The paper reports that compound 24, a close analog in the same 5-azaquinoxaline series, showed no significant inhibition of the closely related phosphatase SHP1 at concentrations up to 100 μM, exceeding 10,000-fold selectivity [1]. While explicit SHP1 counter-screening data for Shp2-IN-23 (compound 30) itself is not reported in the publication, the consistent selectivity profile maintained across the structurally related series supports a class-level inference of SHP2 selectivity [2]. By comparison, SHP099 is reported to be highly selective against SHP1 with IC50 > 100 μM, while the earlier catalytic-site inhibitor NSC-87877 inhibits both SHP1 and SHP2 with comparable potency (IC50 = 355 nM for SHP1, 318 nM for SHP2) .

Phosphatase selectivity SHP1 Off-target activity

Optimal Application Scenarios for Shp2-IN-23 Based on Quantified Differentiation Data


In Vivo Oncology Studies Requiring Sustained Oral Target Coverage with Validated PK/PD Correlation

Shp2-IN-23 is optimally suited for rodent oncology studies where oral dosing and sustained pathway suppression are critical. Its 66.5% oral bioavailability and ability to maintain plasma levels above the cellular IC50 for ≥12 hours post-dose support once-daily oral gavage dosing [1]. The demonstrated correlation between plasma exposure, tumor p-ERK reduction, and tumor growth inhibition provides a validated PK/PD framework that reduces the need for extensive PD optimization during experimental design [2]. This compound is preferable to analogs with lower oral bioavailability (e.g., compound 25 from the same series) or those lacking published PK/PD data, enabling more confident dose selection and scheduling.

KRAS-Driven Tumor Model Experiments, Particularly Pancreatic and FGFR3 Fusion Cancers

Shp2-IN-23 has documented efficacy in two mechanistically relevant xenograft models: MIA PaCa-2 (KRAS G12C pancreatic) with 75% TGI at 100 mg/kg, and RT112/84 (FGFR3-TACC3 fusion bladder) with dose-dependent p-ERK pharmacodynamic modulation [1]. Researchers investigating SHP2-dependent cancer models, particularly KRAS-mutant tumors or FGFR-altered cancers, can leverage this established efficacy data as a benchmark. Compared to SHP099, which has extensive but different model-specific data, Shp2-IN-23 provides a distinct chemotype with activity confirmed in a clinical-stage relevant KRAS background. For combination therapy studies (e.g., with KRAS G12C inhibitors, MEK inhibitors, or immune checkpoint blockade), the compound's tolerability profile (<5% body weight loss at efficacious doses) makes it a suitable backbone for add-on experimental arms [2].

Cellular Mechanism-of-Action Studies Requiring Tight Enzyme-to-Cell Translation of Pharmacological Effect

For cellular signaling studies where biochemical potency directly translates to pathway inhibition, Shp2-IN-23 offers a 7.6-fold enzyme IC50 to cell IC50 ratio (38 nM vs. 5–6 nM), which is substantially tighter than many clinical-stage SHP2 inhibitors [1]. This property ensures that observed cellular phenotypes can be reliably attributed to SHP2 inhibition rather than off-target effects amplified by poor cellular permeability. The compound's single-digit nanomolar cellular p-ERK IC50 enables robust pathway suppression at low working concentrations (20–50 nM range), minimizing solvent (DMSO) exposure in long-term proliferation, colony formation, and 3D organoid assays. This makes Shp2-IN-23 a preferable tool compound over SHP099, which requires ~250 nM for comparable p-ERK suppression and may introduce greater off-target risk at those concentrations [2].

Medicinal Chemistry Benchmarking and SAR Exploration Using a Novel 5-Azaquinoxaline Chemical Starting Point

The 5-azaquinoxaline core of Shp2-IN-23 provides medicinal chemistry teams with a structurally differentiated scaffold for SHP2 inhibitor optimization [1]. The published SAR of 30+ analogs in the series, including co-crystal structures (PDB: 8U7W, 8U7X), offers a rich reference for designing new analogs with improved properties [2]. Key structural features demonstrated to drive activity include the (R)-spirocyclic amine for allosteric pocket binding, the dichlorothiophenol substituent for π-cation interaction with Arg-111, and the pyridine headgroup for permeability. This scaffold may be particularly valuable for laboratories seeking to explore novel intellectual property space distinct from the crowded quinoxaline and pyrazine patent landscapes, or for developing SHP2 degraders (PROTACs) where a distinct exit vector from the allosteric binding site is advantageous for linker attachment [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shp2-IN-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.